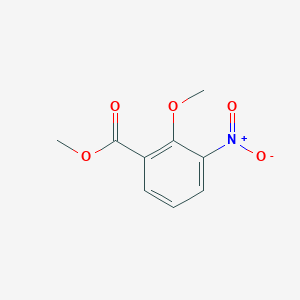

Methyl 2-methoxy-3-nitrobenzoate

概要

説明

Methyl 2-methoxy-3-nitrobenzoate is an important organic synthetic material and pharmaceutical intermediate compound . It is used for the preparation of various organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. A common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . The nitration of methyl 3-methylbenzoate is a key process in this strategy .Molecular Structure Analysis

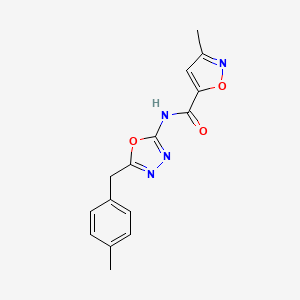

The molecular formula of this compound is C9H9NO5 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin, and substituted nitrostyrene benzoic acids .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 144.0 degrees Celsius . It is insoluble in water but soluble in hot ethanol .科学的研究の応用

Solvolysis Studies :

- A study on the solvolysis of related compounds, such as 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, reveals insights into the behavior of esters in solvolysis reactions. This includes understanding the electron-withdrawing inductive effects of methoxy groups and their influence on ionization rates (Jursic, Ladika, & Sunko, 1986).

Solubility and Solute Descriptors :

- Research on 2-methyl-3-nitrobenzoic acid, a compound structurally related to Methyl 2-methoxy-3-nitrobenzoate, provides detailed solubility data in various organic solvents. This information is vital for predicting the solubility of similar compounds in different solvents (Hart et al., 2017).

Synthesis of Novel Compounds :

- The synthesis of "push-pull" naphthalenes, using related nitrobenzoate esters, illustrates the potential of these compounds in creating new chemical entities with unique properties. This synthesis route has been explored for its application in creating compounds with a novel substitution motif (Wong et al., 2002).

Photostabilization and Photodegradation Studies :

- Methyl salicylate and related compounds, including methyl 2-methoxybenzoate, have been studied for their ability to generate and quench singlet molecular oxygen. This research is crucial in understanding the photostabilization properties of these compounds and their potential use in protecting materials from photodegradation (Soltermann et al., 1995).

Synthesis of Benzimidazoles :

- The synthesis of 2-methyl-4-nitrobenzimidazoles, another class of compounds related to this compound, has been investigated, highlighting a convenient route for their preparation. This research provides a foundation for synthesizing similar compounds and exploring their applications (Tian & Grivas, 1992).

Conformational Studies of Diphenyl Ethers :

- A study of ortho-substituted diphenyl ethers, including compounds like methyl 4-methoxy-3-nitrobenzoate, offers insights into their principal conformations. This research is important for understanding the structural properties and reactivity of these compounds (Chandler, Smith, & Moir, 1964).

作用機序

Mode of Action

. Nitration is a chemical process where a nitro group is added to a molecule, which can significantly alter the molecule’s properties and interactions with other molecules. This process can lead to various changes in the biochemical pathways within a cell or organism.

Biochemical Pathways

. The addition of a nitro group to a molecule can affect its interactions with other molecules, potentially disrupting or altering biochemical pathways. The exact effects would depend on the specific pathways present in the cells or organisms the compound is applied to.

Result of Action

. This can lead to various changes within a cell or organism, potentially affecting cell function, gene expression, or other cellular processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVHYWBXXTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90564-26-4 | |

| Record name | Methyl 2-methoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)

![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)

![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)

![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)

![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)

![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)

![N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2395922.png)